molecular formula C8H11NO B1590139 4-Methyl-2-(methylamino)phenol CAS No. 76570-59-7

4-Methyl-2-(methylamino)phenol

Cat. No. B1590139
CAS RN: 76570-59-7
M. Wt: 137.18 g/mol
InChI Key: JPVRYZKONHXUBJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylamino)phenol , also known by its chemical formula C8H11NO , is a compound with intriguing properties. It is a phenolic amine derivative, characterized by a methyl group (CH3) attached to the aromatic ring. The compound exhibits both aromatic and amine functional groups, making it an interesting subject for study.



Synthesis Analysis

The synthesis of 4-Methyl-2-(methylamino)phenol involves several methods, including diazotization reactions, reduction processes, and coupling reactions. One common approach is the diazotization of 4-methylaniline followed by coupling with N,N-dimethylaniline . This reaction sequence yields the desired compound. Researchers have explored various synthetic routes to optimize yield and purity.



Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(methylamino)phenol reveals its aromatic nature. The phenolic ring, substituted with a methylamino group, contributes to its unique properties. The nitrogen atom in the amino group provides a lone pair, influencing its reactivity and interactions with other molecules.



Chemical Reactions Analysis

The compound participates in several chemical reactions:



  • Oxidation : Under appropriate conditions, it can be oxidized to form quinone derivatives.

  • Acylation : The amino group can undergo acylation reactions, leading to the formation of amides.

  • Substitution : The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature range.

  • Solubility : It dissolves in polar solvents like water and alcohol.

  • Color : It may appear as a white to light brown crystalline solid.

  • Odor : It might have a faint odor due to its aromatic nature.


Scientific Research Applications

1. Cyclization-Activated Prodrugs

4-Methyl-2-(methylamino)phenol, as part of the basic carbamates of 4-hydroxyanisole, has been evaluated for its role in cyclization-activated prodrugs. These carbamates, including N-methyl-N-[2-(methylamino)ethyl]carbamate, release 4-hydroxyanisole in a pH-dependent manner, demonstrating their potential as melanocytotoxic phenol progenitors. Their activation relies on intramolecular cyclization-elimination reactions rather than enzymatic cleavage (Saari et al., 1990).

2. Anticancer Activity

Schiff bases containing 4-Methyl-2-(methylamino)phenol derivatives have shown promising anticancer activities. Compounds like 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol have been synthesized and evaluated against cancer cell lines, showing potential as effective anticancer agents. These compounds engage in electrostatic interactions with DNA and display cytotoxicity in micromolar ranges (Uddin et al., 2020).

3. Catalysis and XPS Aspects

The compound plays a role in catalytic processes, such as in the methylation of phenol using methanol. It is part of studies on Cu–Co synergism in catalysis, demonstrating its importance in understanding the mechanisms behind chemical reactions and catalytic performance (Mathew et al., 2002).

4. Coordination Properties in Metal Ion Complexes

4-Methyl-2-(methylamino)phenol is involved in the synthesis of polyamino-phenolic ligands, which have shown notable coordination properties with metal ions like Cu(II), Zn(II), and Cd(II). These ligands form stable mono- and dinuclear complexes, offering insights into the role of phenol as a spacer in metal ion coordination (Ambrosi et al., 2003).

5. Schiff Base Compounds as Antibacterial Agents

Derivatives of 4-Methyl-2-(methylamino)phenol have been synthesized as Schiff base compounds and evaluated for their antibacterial properties. These compounds have exhibited significant inhibition against various human pathogens, highlighting their potential as antibacterial agents (Halve et al., 2009).

Safety And Hazards


  • Toxicity : As with any aromatic amine, caution is necessary due to potential toxicity. Proper handling and protective equipment are essential.

  • Skin Contact : Avoid direct skin contact, as it may cause irritation.

  • Inhalation : Inhalation of vapors or dust should be minimized.

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination.


Future Directions

Future research on 4-Methyl-2-(methylamino)phenol should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Synthetic Optimization : Explore greener and more efficient synthetic routes.

  • Structural Modifications : Design derivatives with enhanced properties.


properties

IUPAC Name

4-methyl-2-(methylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(10)7(5-6)9-2/h3-5,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVRYZKONHXUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504507
Record name 4-Methyl-2-(methylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(methylamino)phenol

CAS RN

76570-59-7
Record name 4-Methyl-2-(methylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminium hydride (3.56 g, 94 mmol) in dry ether (100 ml) was added dropwise a solution of the compound (1) (10.9 g, 72 mmol) in dry ether (600 ml) under ice-cooling. The mixture was stirred under ice-cooling for 30 minutes, and thereto was added ethyl acetate and water in that order. The aqueous layer was neutralized with diluted hydrochloric acid and extracted with ether. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel to give the title compound (2). Yield 7.63 g (77%).
Quantity
3.56 g
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reactant
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100 mL
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10.9 g
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DD Li, YX Cao, GW Wang - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
The palladium-catalyzed N-nitroso-directed ortho-acyloxylation of N-nitrosoanilines has been demonstrated via sp2 C–H activation with a stoichiometric amount of PhI(OAc)2 as the …
Number of citations: 49 pubs.rsc.org

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